molecular formula C7H8N2 B1592223 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 760919-39-9

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1592223
CAS RN: 760919-39-9
M. Wt: 120.15 g/mol
InChI Key: JIEZEWWXWYGFRD-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 120.15 .


Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in various studies. For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study discussed the synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that nitrogen-containing heterocyclic compounds like this one play a key role in drug production .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis techniques have been explored for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives. For instance, Murthy et al. (2017) developed a synthesis method for a specific derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, using hydride transfer and reduction reactions (Murthy et al., 2017).
  • Molecular Analysis : The same study conducted detailed molecular analyses, including vibrational spectra, NMR, and electronic structure analysis, to understand the properties and stability of the molecule (Murthy et al., 2017).

Biological and Chemical Activities

  • Potential in Drug Development : A study by Wójcicka and Redzicka (2021) highlighted the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including analgesic and sedative agents, and their potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
  • Antiviral Applications : Liu et al. (2014) synthesized derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate and evaluated their anti-HIV-1 activities, revealing moderate to potent activities against HIV-1 (Liu et al., 2014).

Material Science and Optics

  • Optical Properties : Zedan et al. (2020) investigated the optical functions of certain pyridine derivatives, including this compound, and their potential use in photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Advanced Manufacturing and Synthesis

  • Manufacturing Process Development : Ribecai et al. (2010) described the development of efficient synthetic routes for CRF-1 antagonists containing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety, demonstrating their feasibility on a pilot-plant scale (Ribecai et al., 2010).

Safety and Hazards

The safety information for “2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” indicates that it should be kept in a dark place and sealed in dry conditions at room temperature . The hazard statements include H302, and the precautionary statements include P280; P305+P351+P338 .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEZEWWXWYGFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593151
Record name 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

760919-39-9
Record name 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
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2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine

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